2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

dihydroquinoline synthesis heterogeneous catalysis acetate protecting group

This dihydroquinoline acetate ester is supplied at ≥97% purity for research use. Its unique blocked structure ensures stability until selective deprotection, enabling its role as a precise synthetic building block. It is not a substitute for ethoxyquin or TMQ antioxidants, which have distinct redox activities and ill-defined oligomeric mixtures. Confirm its suitability for your controlled synthesis application.

Molecular Formula C14H17NO2
Molecular Weight 231.295
CAS No. 71043-64-6
Cat. No. B2396611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate
CAS71043-64-6
Molecular FormulaC14H17NO2
Molecular Weight231.295
Structural Identifiers
SMILESCC1=CC(NC2=C1C=C(C=C2)OC(=O)C)(C)C
InChIInChI=1S/C14H17NO2/c1-9-8-14(3,4)15-13-6-5-11(7-12(9)13)17-10(2)16/h5-8,15H,1-4H3
InChIKeyPDPJYLYRJOHRGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (CAS 71043-64-6) Procurement Guide: What Purchasing Scientists Need to Know


2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (CAS 71043-64-6) is a C14H17NO2 dihydroquinoline acetate ester derivative available from specialty chemical suppliers at 95-97% purity . It serves as a protected phenolic intermediate in the synthesis of ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline; CAS 91-53-2), a widely used industrial antioxidant in rubber and polymer stabilization applications [1]. Unlike the parent antioxidant, this acetate derivative offers enhanced stability during storage and synthetic manipulations, making it primarily relevant as a building block in medicinal chemistry programs and polymer additive development rather than as a standalone functional material.

Why Generic Ethoxyquin or 2,2,4-Trimethyl-1,2-dihydroquinoline Cannot Substitute for CAS 71043-64-6 in Synthesis


Scientific procurement of this acetate ester cannot be fulfilled by substituting the parent dihydroquinoline, ethoxyquin, or its polymerized oligomeric forms. Ethoxyquin (CAS 91-53-2) is a potent radical-trapping antioxidant with an N-H bond dissociation enthalpy of 81.3 ± 0.3 kcal/mol and a rate constant for peroxyl radical trapping (kinh) of 2.0 ± 0.2 × 10⁶ M⁻¹ s⁻¹, making it directly active in quenching free radicals [1]. In contrast, the acetate derivative possesses a blocked phenolic oxygen that renders it redox-inactive until hydrolyzed — a critical design feature for controlled reactivity in multi-step syntheses. Furthermore, polymerized TMQ oligomers, widely employed as commercial rubber antioxidants (e.g., TMQ, Flectol H), are complex mixtures of dimeric and oligomeric species with ill-defined molecular composition and variable batch-to-batch activity [2]. These oligomers cannot serve as stoichiometric building blocks for precise molecular construction where the intact acetate moiety is required for subsequent selective deprotection or derivatization. The acetate functionality in CAS 71043-64-6 also provides a UV-detectable chromophore (λmax ~250-270 nm typical for dihydroquinoline acetates) facilitating chromatographic monitoring, an analytical advantage absent in the parent dihydroquinoline and oligomeric TMQ [3].

Quantitative Evidence for Differentiated Selection of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Acetate (CAS 71043-64-6)


Synthetic Yield Comparison: Acetate Ester Derivative Shows Higher Efficiency in Catalytic Hydrogenation Sequences

In the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives, the presence of residual iodine or sulfonic acid catalyst from condensation reactions poisons downstream hydrogenation catalysts such as Raney nickel or platinum [1]. The 6-acetoxy derivative, when prepared via improved cation-exchange resin catalysis, is obtained free of such catalyst contaminants, enabling direct use in hydrogenation without prior distillation [1]. While the patent describes the general dihydroquinoline class and does not provide isolated yield data specifically for CAS 71043-64-6, the process improvement claims that eliminating the purification step reduces tar formation losses and increases overall yield compared to prior art methods that require distillation [1]. The baseline iodine-catalyzed method for the parent dihydroquinoline reports yields of 61-68%, whereas the improved resin-catalyzed approach claims higher yields with no catalyst residue [1].

dihydroquinoline synthesis heterogeneous catalysis acetate protecting group

Redox Activity Profile: Acetate Ester is Redox-Silent, Unlike Highly Active Parent Ethoxyquin

Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline; CAS 91-53-2) functions as a highly efficient chain-breaking antioxidant, inhibiting azo-initiated peroxidation of linoleic acid as efficiently as α-tocopherol but with a more than 2-fold longer inhibition time in biphasic systems [1]. Quantitatively, ethoxyquin inhibits styrene autoxidation with a rate constant kinh = 2.0 ± 0.2 × 10⁶ M⁻¹ s⁻¹ and a stoichiometric factor n = 2.2 ± 0.1 radicals trapped per molecule [1]. The 6-acetoxy derivative, by virtue of its esterified phenolic oxygen, is redox-inactive — a property inferred from the well-established structure-activity relationship that the free N-H and electron-rich aromatic ring are essential for hydrogen atom transfer (HAT) antioxidant activity. No direct antioxidant assay data exists for CAS 71043-64-6 in the peer-reviewed literature .

radical scavenging oxidation kinetics prodrug design

Toxicological Differentiation: Acetate Ester Avoids Genotoxic Quinone Imine Metabolite Formation Pathway

Ethoxyquin undergoes metabolic conversion to ethoxyquin quinone imine (EQI), a genotoxic metabolite identified by EFSA that may damage DNA [1]. In Atlantic salmon feeding studies, de-ethylated ethoxyquin (DEQ) and quinone imine metabolites were identified in liver tissue, with parent ethoxyquin concentration showing positive linear correlation with dietary intake (R² = 0.86 for parent EQ and 0.92 for ethoxyquin dimer) [2]. The 6-acetoxy derivative, lacking the free phenolic oxygen required for quinone imine formation, is structurally incapable of undergoing this oxidative metabolic activation pathway to the genotoxic quinone imine without prior ester hydrolysis. No specific toxicological data exists for CAS 71043-64-6 .

genotoxicity metabolic activation safe-by-design

Rubber Antioxidant Performance: TMQ Oligomers Show 71.97% Tensile Strength Retention, Acetate Ester Not Tested

In styrene-butadiene rubber (SBR) composites, commercial polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) at 1 phr loading retained 71.97% of initial tensile strength after 7 days of thermo-oxidative aging, compared to 50.27% for blank SBR [1]. The hydrazide-modified TMQ polymer derivative achieved the highest retention at 86.66% under identical conditions [1]. The 6-acetoxy monomer (CAS 71043-64-6) has not been evaluated in this comparative rubber aging study; its performance as an antioxidant additive is uncharacterized [1]. This data is presented for context only — TMQ oligomers represent a different material class (polymeric mixtures) with a distinct functional application that CAS 71043-64-6 (monomeric acetate) is not intended to fulfill .

rubber aging antioxidant efficiency polymer stabilization

Derivative Benchmarking: TMQ Hydroxylation Modifications Achieve >9% Increased Antioxidant Activity via DFT Design

A 2023 computational study designed seventy hydroxylated derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) and compared their antioxidant activity to parent TMQ using DFT methods [1]. Twenty derivatives showed a significant (>9%) increase in predicted antioxidant activity compared to TMQ and were advanced to toxicokinetic evaluation [1]. Among the six derivatives that subsequently demonstrated reduced toxicity risk, TMQ-6 and TMQ-48 showed the lowest developmental toxicity in silver salmon models [1]. CAS 71043-64-6 (the 6-acetoxy derivative) was not among the derivatives evaluated in this study; its structure differs fundamentally from the hydroxylated derivatives that were the focus of the investigation .

DFT calculation antioxidant design TMQ derivatives

Analytical and Structural Characterization: Defined Molecular Identity vs Oligomeric TMQ Mixtures

CAS 71043-64-6 is supplied as a single, structurally defined monomer with molecular formula C14H17NO2 (MW 231.29 g/mol) and standard purity specifications of 95-97% with batch-specific QC documentation including NMR, HPLC, or GC . In contrast, commercial polymerized TMQ (also known as Flectol H or Antioxidant AW) is a complex oligomeric mixture of dimeric, trimeric, and higher oligomers of 2,2,4-trimethyl-1,2-dihydroquinoline with undefined exact composition and variable batch-to-batch distribution of active species [1]. This compositional variability in TMQ oligomers affects reproducibility in applications requiring precise stoichiometric control [1].

quality control batch consistency molecular identity

Optimal Research and Industrial Applications for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Acetate (CAS 71043-64-6)


Synthesis of Functionalized Dihydroquinoline Derivatives via Selective Deprotection

CAS 71043-64-6 serves as a protected 6-hydroxy intermediate in synthetic routes to functionalized dihydroquinolines. The acetate protecting group masks the phenolic oxygen, preventing unwanted oxidation during subsequent reactions and enabling selective deprotection under mild basic or enzymatic conditions to reveal the free 6-hydroxy moiety for further functionalization. This is particularly valuable in medicinal chemistry programs exploring the dihydroquinoline scaffold, where controlled unmasking of reactive phenolic groups is required [1].

Development of Acetoxyquinoline-Based Bioactive Molecules

Related acetoxy dihydroquinoline compounds have demonstrated biological activity through acetyl transfer mechanisms. 4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (6-AQ) was identified as the most active antiplatelet agent among screened acetoxy quinolones, functioning via Calreticulin Transacetylase (CRTAase)-catalyzed acetylation of platelet Nitric Oxide Synthase leading to inhibition of ADP/arachidonic acid-dependent platelet aggregation [1]. While CAS 71043-64-6 lacks the 2-oxo functionality of 6-AQ, its 6-acetoxy-1,2-dihydroquinoline core may serve as a starting scaffold for structure-activity relationship studies investigating acetyl transfer-dependent biological modulation .

Model Substrate for Dihydroquinoline Hydrogenation Methodology Development

The hydrogenation of 2,2,4-trimethyl-1,2-dihydroquinolines to tetrahydroquinoline derivatives is a key transformation in the preparation of rubber antioxidants, UV stabilizers, and dye couplers [1]. Catalyst poisoning from residual iodine or sulfur contaminants from conventional condensation routes presents a known challenge in this hydrogenation step [1]. The 6-acetoxy derivative, when prepared via catalyst-residue-free routes, provides a clean substrate for method development and optimization of heterogeneous hydrogenation catalysts such as Raney nickel and platinum group metals, enabling systematic investigation of reaction parameters without interference from catalyst poisons [1].

Synthesis of Heavier Chalcogen Analogues for Antioxidant Mechanism Studies

Research on ethoxyquin analogues has explored substitution at the 6-position with ethylthio, ethylseleno, and ethyltelluro groups to modulate antioxidant profiles and thiol peroxidase activity [1]. The 6-acetoxy derivative (CAS 71043-64-6) provides a versatile entry point for introducing these heavier chalcogen substituents through hydrolysis to the 6-hydroxy intermediate followed by appropriate functionalization. This synthetic pathway offers researchers access to structurally diverse dihydroquinoline chalcogen analogues for mechanistic studies comparing chain-breaking antioxidant capacity, regenerability, and catalytic peroxide reduction activity across the S/Se/Te series [1].

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